REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1C=O.[NH4+].[Cl-].[O:21]1CCC[CH2:22]1>ClCCl.CCOCC>[S:4]1[CH:5]=[CH:6][C:2]([CH:22]([C:15]2[CH:14]=[CH:13][S:12][CH:16]=2)[OH:21])=[CH:3]1 |f:3.4|
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
saturated solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir 15 min at <−70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below −70° C
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added drop wise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below −70° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir 1 hr at −78° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to −10° C. over 2 hr
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was separated from the organic phase
|
Type
|
CUSTOM
|
Details
|
After removing the aqueous layer
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 10 to 15% ethyl acetate over 16 column volume)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C(O)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |